

Application of 2-Hydroxytetracosanoyl-CoA in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxytetracosanoyl-CoA

Cat. No.: B15551262

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Introduction

2-Hydroxytetracosanoyl-CoA is a key metabolic intermediate in the peroxisomal α -oxidation pathway, a critical process for the degradation of 2-hydroxy long-chain and 3-methyl-branched fatty acids. The enzymes governing its synthesis and degradation, notably Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxyacyl-CoA Lyase 1 (HACL1), have emerged as significant targets in drug discovery. Dysregulation of this metabolic axis is implicated in a range of pathologies, from rare genetic metabolic disorders to common malignancies such as gastric and colorectal cancer.

These application notes provide an overview of the therapeutic potential of targeting this pathway, alongside detailed protocols for researchers, scientists, and drug development professionals.

Application Notes

Targeting the FA2H/HACL1 Axis in Inherited Metabolic Disorders

The α -oxidation pathway is essential for the breakdown of fatty acids that are structurally unsuitable for β -oxidation, such as the dietary-derived phytanic acid.

- **Refsum's Disease:** This disorder is characterized by the accumulation of phytanic acid due to defects in the α -oxidation pathway, leading to severe neurological damage. While the most common genetic defect is in the phytanoyl-CoA hydroxylase (PHYH), downstream enzymes like HACL1 are critical for the pathway's completion.^[1] Modulators of HACL1 could potentially be explored to enhance the clearance of toxic metabolites.
- **Zellweger Spectrum Disorders:** These are peroxisome biogenesis disorders where the α -oxidation pathway is non-functional, leading to the accumulation of very long-chain fatty acids and branched-chain fatty acids.^{[2][3][4]} While the primary defects lie in peroxisome assembly, understanding the enzymatic steps, including the role of HACL1, is crucial for developing substrate reduction therapies or enzyme replacement strategies.

Fatty Acid 2-Hydroxylase (FA2H) as a Novel Target in Oncology

Recent evidence highlights a significant role for FA2H and its products, 2-hydroxylated fatty acids (2-OHFAs), in cancer biology.

- **Tumor Suppression:** In several cancers, including gastric and colorectal cancer, FA2H expression is significantly lower in tumor tissues compared to adjacent normal tissues.^{[3][5]} Higher FA2H expression is often correlated with a more favorable prognosis for patients.^[6]
- **Mechanism of Action:** The tumor-suppressive effects of the FA2H pathway appear to be mediated through the modulation of key cancer signaling cascades. The product of FA2H, (R)-2-hydroxypalmitic acid, has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR/S6K1/Gli1 pathway, thereby suppressing tumor growth and proliferation.^{[2][3]}
- **Chemosensitization:** Treatment with (R)-2-OHFAs can enhance the sensitivity of gastric cancer cells to conventional chemotherapeutic agents like cisplatin.^{[3][5]} This suggests a dual therapeutic strategy: direct anti-tumor activity and augmentation of existing therapies.
- **Drug Discovery Opportunity:** The development of small molecules that can upregulate FA2H expression or activity, or the use of stable 2-OHFA mimetics, represents a promising avenue for novel anti-cancer therapies.^[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the **2-hydroxytetracosanoyl-CoA** pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	Km	Vmax / Activity	Organism/System
FA2H	Tetracosanoic acid	<0.18 μ M	-	Human

| FA2H | [D4]Tetracosanoic acid | - | ~5 fmol/mg protein/min (peak) | Postnatal Day 20 Mouse Brain |

Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.^{[7][8]} A lower Km indicates a higher affinity. Data for HACL1 kinetics are not readily available in public literature and would require experimental determination.

Table 2: Biological Effects of FA2H Pathway Modulation in Cancer Models

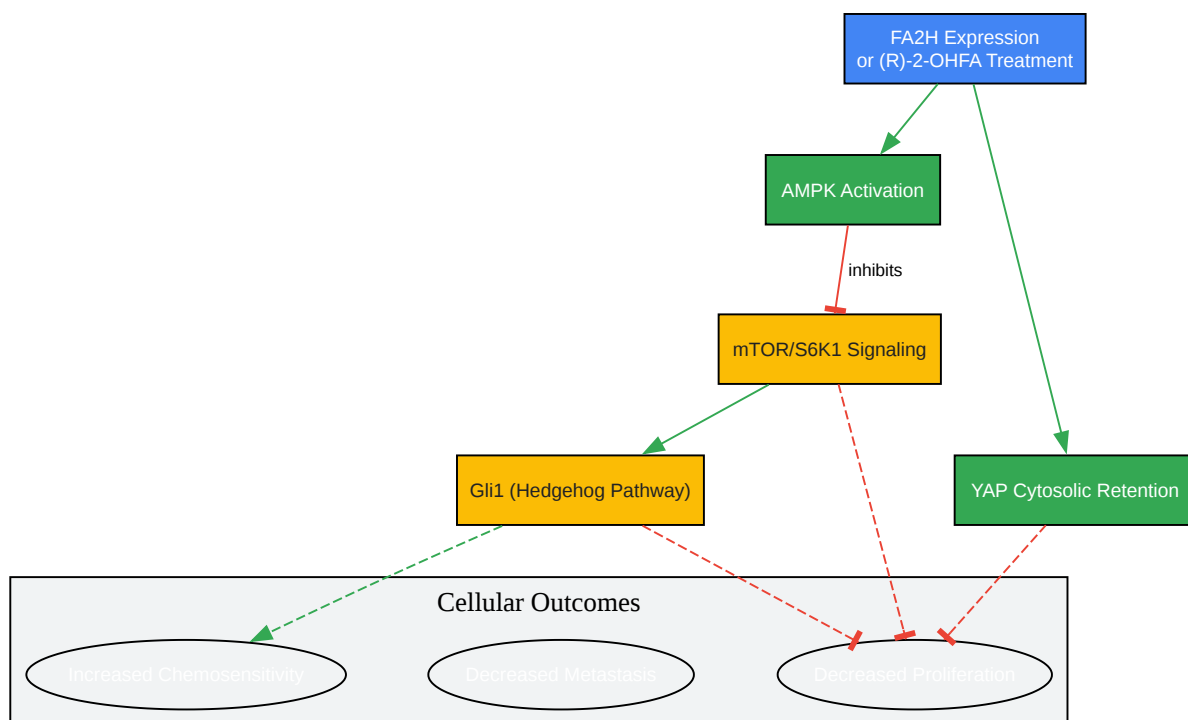
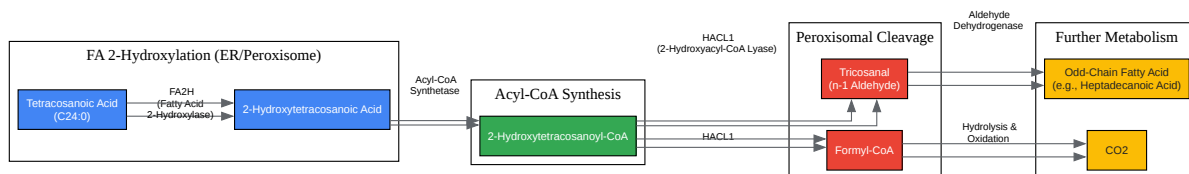
Intervention	Cancer Cell Line / Model	Observed Effect	Potential Mechanism
FA2H Overexpression	Gastric Cancer Cells	Inhibition of proliferation, increased chemosensitivity	Activation of AMPK, Inhibition of mTOR/S6K1/Gli1
(R)-2-OHFA Treatment	Gastric Cancer Xenograft	Enhanced chemosensitivity to cisplatin, decreased tumor Gli1 levels	Inhibition of Hedgehog (Hh) signaling

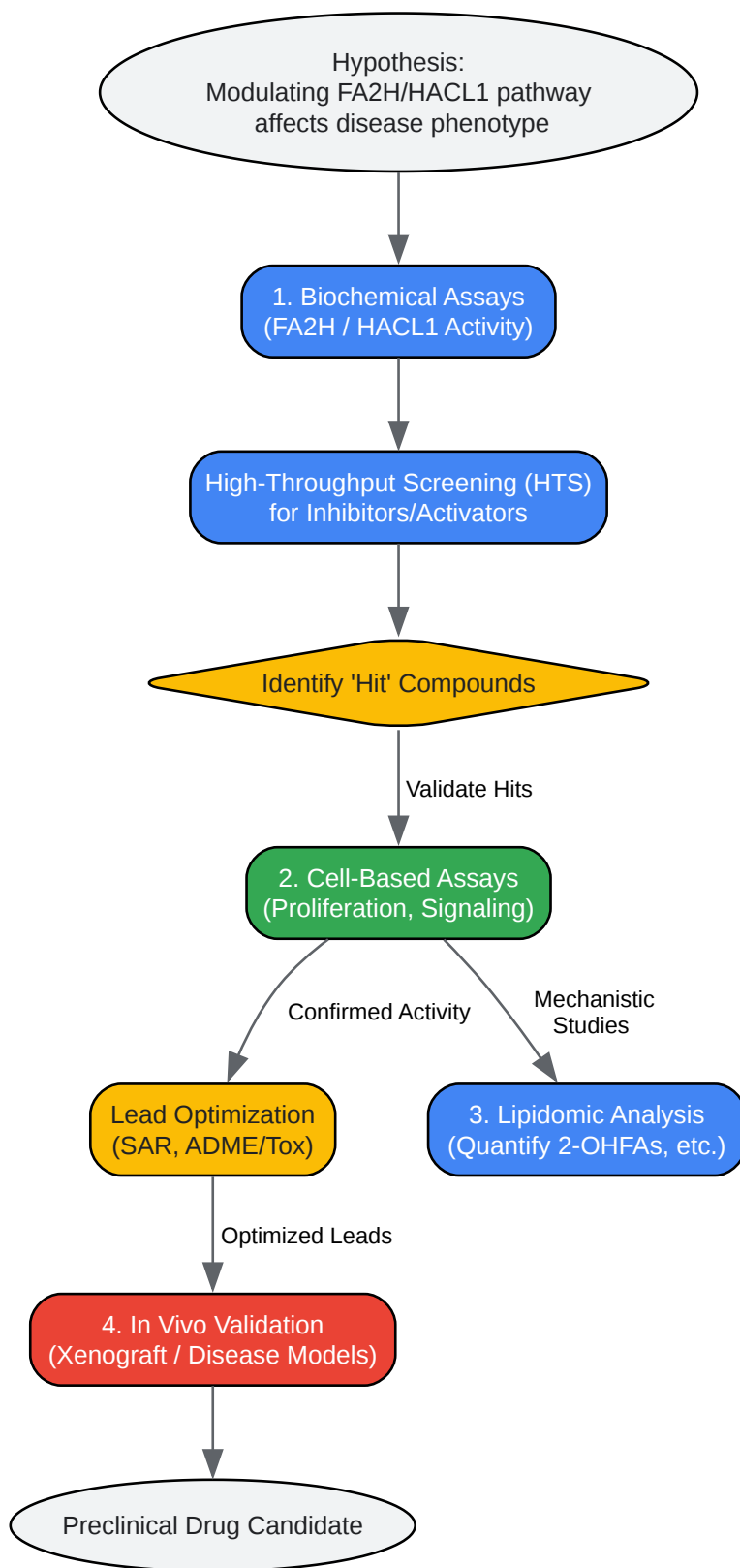
| FA2H Overexpression | Colorectal Cancer Cells | Inhibition of proliferation, migration, and EMT | Activation of AMPK/YAP pathway |

IC50 values are highly dependent on the specific cell line, assay conditions, and treatment duration, and thus are not universally constant.[9] The data presented indicates a qualitative effect, and specific potency (IC50) would need to be determined for individual therapeutic candidates.

Signaling and Metabolic Pathways

Below are diagrams illustrating the key metabolic and signaling pathways involving **2-Hydroxytetracosanoyl-CoA** and its related enzymes.





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